molecular formula C9H5F3N2O2 B567689 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1260384-46-0

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B567689
CAS No.: 1260384-46-0
M. Wt: 230.146
InChI Key: RQYFNIPEVRIQNX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions

    Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.

    Carboxylation: The final step involves carboxylation, which can be performed using carbon dioxide (CO2) under high pressure or through the use of carboxylating agents like carbonyl diimidazole (CDI).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the carboxylic acid or pyridine ring.

    Substitution Products: Substituted derivatives with various functional groups replacing the trifluoromethyl group or attached to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a promising scaffold for drug design.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests. It is also utilized in materials science for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • 5-(Trifluoromethyl)-1H-indole-4-carboxylic acid
  • 5-(Trifluoromethyl)-1H-pyrrole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stands out due to its unique combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-4(1-2-13-7)6(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYFNIPEVRIQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679153
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260384-46-0
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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